molecular formula C48H109N3O7P2 B116805 Tris(tetrabutylammonium) hydrogen pyrophosphate CAS No. 76947-02-9

Tris(tetrabutylammonium) hydrogen pyrophosphate

Cat. No. B116805
CAS RN: 76947-02-9
M. Wt: 902.3 g/mol
InChI Key: BMTUFQKYWWLCLC-UHFFFAOYSA-K
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Description

Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the linear formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH] and a molecular weight of 902.34 . It is a reagent used for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OP([O-])(=O)OP([O-])([O-])=O.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC .


Chemical Reactions Analysis

This compound is used as a reagent for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .


Physical And Chemical Properties Analysis

This compound is a crystalline substance with an assay of ≥97.0% (calculated on dry substance, T). It has impurities of ≤8% water and should be stored at a temperature of 2-8°C .

Scientific Research Applications

NMR Studies and Conformation Analysis

Tris(tetrabutylammonium)hydrogen pyrophosphate (HPP) has been extensively studied using 31P NMR spectroscopy in both solution and solid states. These studies help in understanding its structural characteristics and conformational behaviors. For instance, a study by Sanz et al. (2015) demonstrated that contrary to previous reports, 31P NMR spectra of HPP in solution show a single band that broadens considerably at lower temperatures without reaching coalescence. This research contributes to the understanding of HPP's behavior under various conditions (Sanz, D., Claramunt, R., Alkorta, I., & Elguero, J., 2015).

Receptor for Pyrophosphate Anions

In the field of supramolecular chemistry, tris(tetrabutylammonium) hydrogen pyrophosphate acts as a receptor for pyrophosphate anions. Sessler et al. (2010) discovered that a pyrrolyl-based triazolophane with CH and NH donor groups exhibited a strong selectivity for pyrophosphate anions in chloroform solution. This finding is significant for the development of selective sensors and receptors in analytical chemistry (Sessler, J., Cai, J., Gong, H., Yang, X., Arambula, J., & Hay, B., 2010).

Ion-Selective Membrane Electrodes

Another application of this compound is in the development of ion-selective membrane electrodes. Katsu et al. (1997) found that phosphate esters like tris(2-ethylhexyl) phosphate can be used as neutral carriers in the construction of organic ammonium ion-selective electrodes. This research is crucial in the field of electrochemical sensors and analytical applications (Katsu, T., Xu, D., Tsuji, K., & Nagamatsu, T., 1997).

Applications in Organic Synthesis

This compound is also instrumental in organic synthesis. For example, Korhonen et al. (2015) used Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in the SN2 displacements of the tosylate ion from 5’-tosylnucleosides to produce nucleoside-5’-diphosphates. This method demonstrates its utility in nucleotide synthesis and purification (Korhonen, H. J., Bolt, H. L., & Hodgson, D. R. W., 2015).

Reducing Agent in Chemical Reactions

In chemical reactions, this compound acts as a reducing agent. Cervilla et al. (2001) studied its role in reducing tris(benzene-1,2-dithiolate)molybdenum(VI) to Mo(V) and Mo(IV) complexes in dry tetrahydrofuran solution. This research contributes to our understanding of redox reactions in inorganic chemistry (Cervilla, A., Pérez-Pla, F., & Llopis, E., 2001).

Safety and Hazards

Tris(tetrabutylammonium) hydrogen pyrophosphate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The safety information pictograms indicate that it is a warning (GHS07). Precautionary statements include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Mechanism of Action

Target of Action

Tris(tetrabutylammonium) hydrogen pyrophosphate, also known as Pyrophosphoric acid tris(tetrabutylammonium) salt, is primarily used as a reagent in the field of organic synthesis . It serves as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .

Mode of Action

This compound interacts with its targets through a process known as pyrophosphorylation . Pyrophosphorylation is a type of chemical reaction where a pyrophosphate group is added to a molecule . This reaction is crucial in various biochemical processes, including DNA replication and protein synthesis .

Biochemical Pathways

This compound is involved in reactions with isoprenoid derivatives . Isoprenoids, also known as terpenes, are a large class of organic compounds produced by a variety of plants, animals, and microorganisms . They play key roles in various biological functions, including cell membrane stabilization and hormone production .

Result of Action

The primary result of the action of this compound is the pyrophosphorylation of nucleosides . Nucleosides are fundamental components of nucleic acids like DNA and RNA . By facilitating the pyrophosphorylation of nucleosides, this compound plays a crucial role in the synthesis and modification of these vital biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored at a temperature of 2-8°C . Moreover, its solubility in different solvents can affect its reactivity . It is slightly soluble in methanol and water , which can influence its interaction with other compounds in a given reaction mixture.

properties

IUPAC Name

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTUFQKYWWLCLC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H109N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76947-02-9
Record name Tris(tetrabutylammonium) hydrogen pyrophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Tris(tetrabutylammonium) hydrogen pyrophosphate a suitable reagent for synthesizing allylic pyrophosphate esters?

A1: this compound exhibits good solubility in organic solvents like acetonitrile, making it compatible with reactions involving allylic halides. This solubility allows for direct nucleophilic displacement of halides by the pyrophosphate anion, leading to the formation of allylic pyrophosphate esters []. This contrasts with traditional methods using inorganic pyrophosphate salts, which often face solubility limitations in organic media.

Q2: Can you illustrate the use of this compound in a specific synthesis pathway?

A2: Certainly. One example is the synthesis of geranyl diphosphate []. Geraniol is first converted to geranyl chloride. Subsequently, this compound, prepared from disodium dihydrogen pyrophosphate, is reacted with geranyl chloride in a mixture of acetonitrile and an ammonium bicarbonate buffer. This reaction leads to the formation of geranyl diphosphate, a key intermediate in isoprenoid biosynthesis. The product is then isolated and purified using a combination of ion exchange chromatography and lyophilization.

Q3: How does the use of 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, synthesized using this compound, help elucidate the mechanism of ribonucleotide reductase inactivation?

A3: Ribonucleotide reductases are crucial enzymes involved in DNA synthesis. They are known to be inactivated by 2'-azido-2'-deoxynucleotides, leading to the formation of a nitrogen-centered radical detectable by EPR spectroscopy []. Using this compound, researchers synthesized 3'-[(17)O]-2'-azido-2'-deoxyuridine 5'-diphosphate, a specifically labeled probe. When this probe inactivates the enzyme, the (17)O isotope, with a nuclear spin of 5/2, introduces predictable changes in the EPR spectra of the generated nitrogen-centered radical. By analyzing these changes, researchers can gain deeper insights into the structure and interactions of the radical intermediate within the enzyme's active site, ultimately contributing to a more detailed understanding of the inactivation mechanism.

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